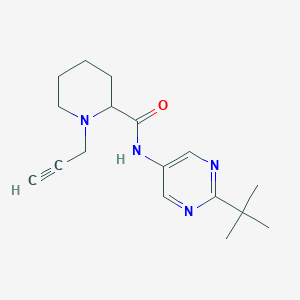
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
Mechanism of Action
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotide signaling pathways in the brain. By inhibiting PDE10A, N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide increases the levels of cyclic nucleotides, which in turn leads to increased signaling in the brain.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have significant effects on the central nervous system, including improvements in cognitive function, motor function, and behavioral symptoms in animal models of neurological disorders. It has also been shown to have anti-inflammatory effects and to modulate the activity of neurotransmitters such as dopamine and glutamate.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of focus could be on developing more potent and selective inhibitors of PDE10A, which could have even greater therapeutic potential for neurological disorders. Another area of focus could be on studying the long-term effects of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide on the brain and on behavior, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, research could also focus on developing new formulations of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide that could improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for this synthesis are pyrimidine-5-carboxylic acid and propargylamine. The reaction involves the formation of an amide bond between the pyrimidine and piperidine moieties, followed by the addition of a tert-butyl group to the pyrimidine ring. The final step involves the addition of a prop-2-yn-1-yl group to the piperidine ring.
Scientific Research Applications
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-9-21-10-7-6-8-14(21)15(22)20-13-11-18-16(19-12-13)17(2,3)4/h1,11-12,14H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWZUQLROXTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

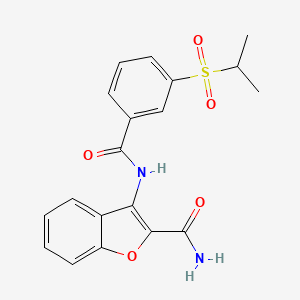
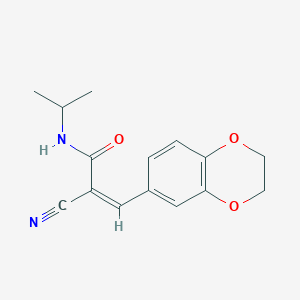
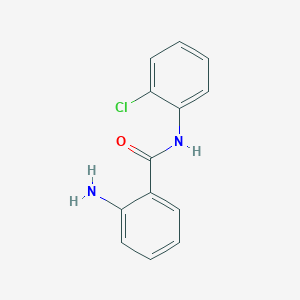
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)
![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)
![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
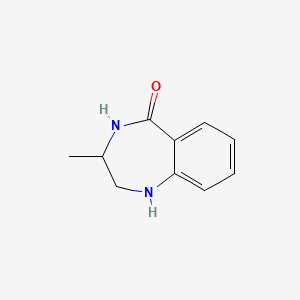
![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)